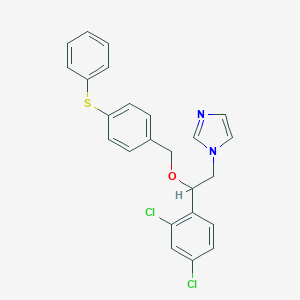

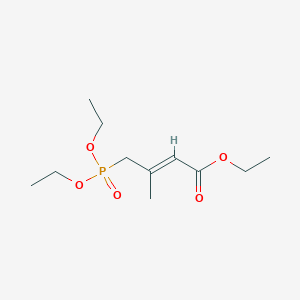

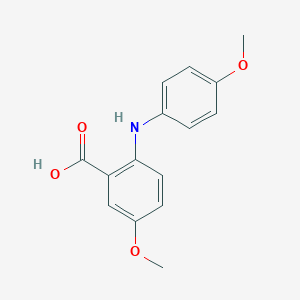

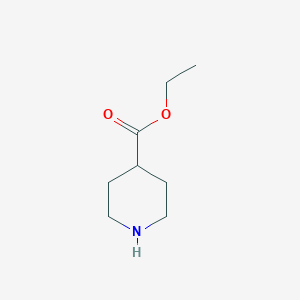

5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid

Descripción general

Descripción

5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid is a chemical compound that has been studied for various applications in chemistry and materials science. The interest in this compound stems from its unique structural and chemical properties.

Synthesis Analysis

The synthesis of similar benzoic acid derivatives involves complex reactions and characterizations. For example, the synthesis of certain azo-benzoic acids was confirmed using NMR, UV–VIS, and IR spectroscopy (Baul et al., 2009). Another study demonstrated the synthesis of a related compound, 4-amino-2-methoxy-5-ethylthio benzoic acid, with good yield through a series of reactions including methylation and hydrolysis (Yang Guo-jun, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid has been investigated using X-ray crystallography and spectroscopic methods. One such study on a related compound used X-ray crystallography, spectroscopy, and DFT calculations to characterize its structure (Venkatesan et al., 2016).

Chemical Reactions and Properties

These compounds often exhibit interesting chemical behaviors, such as acid-base dissociation and tautomerism in solution, as observed in similar azo-benzoic acids (Baul et al., 2009). Their chemical properties are typically investigated using various spectroscopic techniques.

Physical Properties Analysis

The physical properties of such compounds can be unique due to their molecular structure. For instance, crystal packing, molecular interactions, and other structural features significantly influence their physical properties, as seen in related studies (Zhao et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. Studies on similar compounds have shown intricate intermolecular interactions and reaction pathways (Tamer et al., 2015).

Aplicaciones Científicas De Investigación

Benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, a class to which 5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid belongs, have shown inhibitory activity against 5-lipoxygenase, leukotriene D4, and ovalbumin-induced bronchospasm (Musser et al., 1987).

A chemically modified activated carbon with 2-hydroxy-5-methoxy benzoic acid has demonstrated high efficiency in removing cobalt ions from aqueous solutions (Gunjate et al., 2020).

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of SGLT2 inhibitors for diabetes therapy, was produced in a scalable industrial process with a 24% yield, indicating its importance in pharmaceutical manufacturing (Zhang et al., 2022).

Research on Athyrium yokoscense roots revealed insights into the biosynthetic pathways of meta-functionalized phenylpentanoic acids, which include direct m-hydroxylation of benzoic acid (Hiraga et al., 1998).

A study on the synthesis of p-aminobenzoic acid diamides using 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid showed the chemical potential of such compounds (Agekyan & Mkryan, 2015).

Safety And Hazards

Specific safety and hazard information for “5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid” is not readily available. However, similar compounds have shown various hazard classifications, including acute toxicity and skin sensitization5.

Direcciones Futuras

The future directions for “5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid” are not readily available. However, similar compounds have shown potential in various fields, including antimicrobial activity2, suggesting potential future research directions.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and laboratory analysis would be required.

Propiedades

IUPAC Name |

5-methoxy-2-(4-methoxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-11-5-3-10(4-6-11)16-14-8-7-12(20-2)9-13(14)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUDINMZJMFLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302108 | |

| Record name | 5-Methoxy-2-(4-methoxyanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid | |

CAS RN |

56980-14-4 | |

| Record name | 56980-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2-(4-methoxyanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

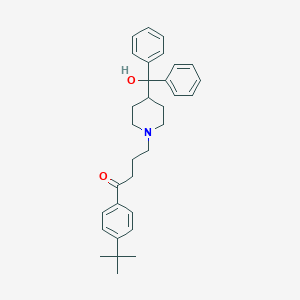

![Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate](/img/structure/B42405.png)

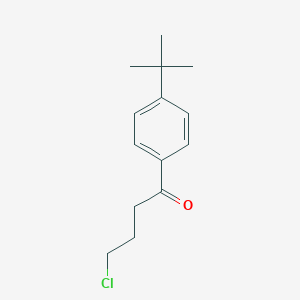

![2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B42409.png)